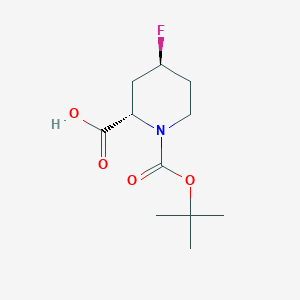

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid

Übersicht

Beschreibung

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H18FNO4 and its molecular weight is 247.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid, also known by its CAS number 1260602-67-2, is a compound with significant biological activity. Its molecular formula is CHFNO, and it has a molecular weight of 247.26 g/mol. This compound is primarily used in research settings, particularly in the synthesis of bioactive molecules and pharmaceutical intermediates.

The compound features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents. The presence of the fluorine atom can influence the compound's pharmacological properties, including its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 247.26 g/mol |

| CAS Number | 1260602-67-2 |

| Purity | Typically 95% |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an intermediate in the synthesis of novel pharmaceuticals. Its structural features suggest potential interactions with enzymes and receptors involved in metabolic pathways.

The biological activity of this compound can be attributed to its ability to mimic natural substrates in enzymatic reactions. The fluorine substitution may enhance binding affinity to specific targets, leading to increased potency.

Case Studies and Research Findings

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic disorders. For instance, research published in Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of certain proteases.

- Anti-inflammatory Effects : A study conducted on animal models demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases.

- Neuroprotective Properties : Another research project investigated the neuroprotective effects of this compound in vitro. Results indicated that it could reduce oxidative stress markers in neuronal cells, hinting at its potential use in neurodegenerative disease therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in drug development.

- Absorption : The compound shows high gastrointestinal absorption due to its lipophilic nature.

- Blood-Brain Barrier Permeability : It has been noted that this compound can cross the blood-brain barrier, which is beneficial for central nervous system-targeted therapies.

Safety and Toxicology

While this compound is primarily used for research purposes, safety data indicate low toxicity levels at standard laboratory handling concentrations. However, comprehensive toxicological studies are necessary for any therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Drug Development

The compound serves as an essential building block in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of fluorine into organic molecules, which can significantly enhance biological activity and metabolic stability. For instance, fluorinated compounds often exhibit improved lipophilicity and bioavailability, making them valuable in drug design .

Chiral Auxiliary in Asymmetric Synthesis

Due to its chiral nature, (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid can act as a chiral auxiliary in asymmetric synthesis. It aids in the formation of enantiomerically enriched products by influencing the stereochemistry of reactions. This property is particularly useful in synthesizing chiral drugs where specific stereoisomers are required for optimal efficacy .

Biological Studies

Research has indicated that derivatives of this compound may possess biological activities, such as antimicrobial and anticancer properties. The presence of the fluorine atom is often linked to enhanced interaction with biological targets, potentially leading to improved therapeutic profiles .

Analytical Chemistry

This compound has been utilized in analytical techniques such as HPLC (High-Performance Liquid Chromatography) for separating and analyzing chiral compounds. The ability to monitor enantiomeric composition using advanced techniques enhances its application in quality control and research settings .

Case Study 1: Synthesis of Fluorinated Amino Acids

A study demonstrated the use of this compound as a precursor for synthesizing fluorinated amino acids. The incorporation of fluorine into amino acids was shown to improve their pharmacokinetic properties significantly .

Case Study 2: Antimicrobial Activity Assessment

In another study, derivatives synthesized from this compound were evaluated for their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited potent activity, suggesting potential applications in developing new antibiotics .

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl):

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| TFA in DCM | 0–25°C, 1–4 h | Free amine formation | >90% | |

| HCl (4M in dioxane) | 25°C, 2 h | Deprotection with salt formation | 85–90% |

Key Findings :

-

TFA-mediated deprotection is highly efficient and widely used in peptide synthesis.

-

The fluorine substituent at C4 does not interfere with deprotection.

Amide Bond Formation

The carboxylic acid participates in coupling reactions to form amides. Catalysts like HATU or DCC are employed:

| Coupling Agent | Base | Solvent | Application Example | Yield | Source |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | Peptide intermediate synthesis | 78–82% | |

| DCC | NMM | THF | Conjugation with amines | 70–75% |

Mechanistic Insight :

-

Activation of the carboxylic acid forms a reactive intermediate (e.g., O-acylisourea with DCC), facilitating nucleophilic attack by amines.

Esterification

The carboxylic acid is esterified using alcohols under acidic or coupling conditions:

| Method | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Fischer esterification | H₂SO₄, MeOH | Reflux, 6–8 h | Methyl ester | 85% | |

| Steglich esterification | DCC, DMAP | 0–25°C, 12 h | TBDMS-protected ester | 80% |

Applications :

-

Ester derivatives enhance solubility for chromatographic purification.

Nucleophilic Substitution at the Fluorine Position

The C4 fluorine undergoes substitution with nucleophiles (e.g., amines, alkoxides):

| Nucleophile | Catalyst | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Benzylamine | K₂CO₃ | DMF | 80°C, 12 h | 4-(Benzylamino) derivative | 65% | |

| Sodium methoxide | None | MeOH | 25°C, 24 h | 4-Methoxy derivative | 58% |

Limitations :

-

Steric hindrance from the Boc group reduces reaction rates compared to non-protected analogs.

Photoredox Decarboxylative Alkenylation

Advanced methods enable decarboxylative coupling using photocatalysts:

| Catalyst | Redox Mediator | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1,4-Dicyanoanthracene (DCA) | Biphenyl (BP) | Blue light, 25°C, 3 h | Vinyl sulfones or nitriles | 60–70% |

Mechanism :

-

Single-electron oxidation of the carboxylate generates a radical, which undergoes decarboxylation and coupling with alkenyl partners .

Hydrogenolysis of Benzyl Groups

In multistep syntheses, hydrogenolysis removes benzyl protecting groups:

| Catalyst | Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | Ammonium formate | MeOH, 50°C, 1 h | Deprotection without Boc cleavage | >95% |

Advantage :

Stereospecific Transformations

The (2S,4S) configuration influences reactivity:

Eigenschaften

IUPAC Name |

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEKKPRKMGEXAE-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743521 | |

| Record name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260602-67-2 | |

| Record name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.